CEP-9722

Catalog No.
S548571
CAS No.
916574-83-9
M.F
C24H26N4O3
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-9722

CAS Number

916574-83-9

Product Name

CEP-9722

IUPAC Name

14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3

InChI Key

CTLOSZHDGZLOQE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CEP-9722; CEP 9722; CEP9722

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC

The exact mass of the compound Unii-B68083E4YG is 418.20049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CEP-9722 (CAS 916574-83-9) is a highly water-soluble prodrug of the potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor, CEP-8983. Engineered specifically to overcome the severe solubility and oral bioavailability limitations of its active moiety, CEP-9722 rapidly converts to CEP-8983 in vivo, delivering single-digit to low double-digit nanomolar inhibition (PARP-2 IC50 = 6 nM; PARP-1 IC50 = 20 nM). For procurement professionals and formulation scientists, CEP-9722 represents a critical material for preclinical and clinical modeling where aqueous processability, oral dosing compatibility, and high systemic exposure are required without relying on complex, harsh, or toxic solvent vehicles [1].

Substituting CEP-9722 with its active moiety (CEP-8983) or older PARP inhibitors (such as CEP-6800) introduces severe bottlenecks in formulation and preclinical reproducibility. CEP-8983 possesses exceptionally poor aqueous solubility, making oral formulation and consistent systemic delivery highly challenging without specialized excipients. Furthermore, older generation analogs like CEP-6800 exhibit inherent myelotoxicity, causing neutropenia independent of chemotherapeutic co-administration. CEP-9722 bypasses these failure points by utilizing a prodrug architecture that ensures rapid in vivo conversion (<5 minutes) while strictly avoiding the potentiation of myelosuppression, making it the necessary choice for combination therapy models and oral pharmacokinetic studies where baseline toxicity must be minimized [1].

Aqueous Solubility and In Vivo Deliverability

CEP-9722 was specifically synthesized to resolve the delivery barriers of its active form. When formulated in 45% (w/v) gluconic acid, CEP-9722 achieves rapid (<5 min) and complete nonenzymatic conversion to CEP-8983 in vivo. This prodrug approach yields plasma concentrations at a Cmax approximately 100-fold higher than the cellular IC50, a pharmacokinetic profile unattainable with the poorly soluble CEP-8983 parent compound under standard dosing conditions [1].

Evidence DimensionIn vivo deliverability and Cmax achievement
Target Compound DataCEP-9722 (Achieves Cmax ~100-fold cellular IC50 via rapid <5 min conversion)
Comparator Or BaselineCEP-8983 (Poorly soluble, low oral bioavailability)
Quantified Difference100-fold Cmax over IC50 threshold enabled by prodrug solubility
ConditionsIn vivo pharmacokinetic models; 45% gluconic acid formulation

Allows researchers to achieve reliable, high systemic exposure in oral or subcutaneous dosing without complex solvent engineering.

Elimination of Inherent Myelotoxicity

A major limitation of early PARP inhibitors is their tendency to cause severe neutropenia. In validated CFU-GM colony-forming assays, the active moiety of CEP-9722 demonstrated no potentiation of myelotoxicity when combined with standard doses of topotecan or temozolomide. In direct contrast, the older analog CEP-6800 showed inherent myelotoxicity that predicts clinical neutropenia even as a monotherapy. CEP-9722 maintains target efficacy without this compound-related toxicity[1].

Evidence DimensionInherent myelotoxicity (CFU-GM assay)
Target Compound DataCEP-9722 / CEP-8983 (No enhancement of myelosuppressive effects)
Comparator Or BaselineCEP-6800 (High inherent myelotoxicity / neutropenia)
Quantified DifferenceComplete avoidance of inherent neutropenia compared to older analogs
ConditionsHuman CFU-GM myeloid progenitor colony-forming assay

Critical for procurement in combination therapy models where overlapping toxicities force premature study termination or dose reductions.

Quantitative In Vivo PARP Attenuation

CEP-9722 provides robust, dose-dependent target engagement in solid tumor models. In U251MG glioma xenografts, baseline administration of temozolomide increases PAR accumulation by 41%. Co-administration or monotherapy with CEP-9722 (41 to 136 mg/kg) aggressively reverses this, attenuating PAR accumulation by 58% to 86% compared to vehicle-treated controls. This confirms that the prodrug's enhanced solubility directly translates to superior biochemical efficacy at the tumor site[1].

Evidence DimensionIn vivo PAR accumulation attenuation
Target Compound DataCEP-9722 (58% to 86% attenuation at 41-136 mg/kg)
Comparator Or BaselineTemozolomide baseline (41% increase in PAR accumulation)
Quantified DifferenceUp to 86% reduction in PAR accumulation vs vehicle
ConditionsU251MG glioma xenograft models

Provides quantitative proof of target engagement, ensuring that the selected compound actively reaches and inhibits PARP in dense tumor tissues.

Oral Pharmacokinetic and Bioavailability Studies

CEP-9722 is the required compound when evaluating PARP inhibition via oral dosing routes, as its highly soluble prodrug structure completely bypasses the formulation failures and low bioavailability associated with its active moiety, CEP-8983 [1].

Myelotoxicity-Sensitive Combination Therapy Modeling

Ideal for in vivo models combining PARP inhibitors with DNA-damaging agents (such as temozolomide or irinotecan) where avoiding overlapping neutropenia is critical for maintaining dose schedules and study validity [1].

Glioblastoma and CNS Xenograft Target Engagement

Selected for neuro-oncology models requiring proven, quantifiable attenuation of PAR accumulation in dense tumor microenvironments, leveraging its ability to achieve Cmax levels well above the cellular IC50 [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

418.20049070 Da

Monoisotopic Mass

418.20049070 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B68083E4YG

Other CAS

916574-83-9

Dates

Last modified: 02-18-2024
1: Penning TD. Small-molecule PARP modulators--current status and future therapeutic potential. Curr Opin Drug Discov Devel. 2010 Sep;13(5):577-86. Review. PubMed PMID: 20812149.

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